[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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Overview
Description
6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, an ethylphenyl group at the 2nd position, and a 3-methylpiperidin-1-yl group attached to a methanone moiety at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Substitution with Ethylphenyl Group: The 2nd position of the quinoline ring is substituted with a 4-ethylphenyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Piperidine Moiety: The final step involves the attachment of the 3-methylpiperidin-1-yl group to the 4th position of the quinoline ring via a nucleophilic substitution reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring or the methanone moiety, potentially converting the ketone to an alcohol.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in cells. The quinoline core may bind to DNA or proteins, affecting their function and leading to various biological effects. The presence of the bromine atom and the piperidine moiety may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline: Lacks the ethyl group and the piperidine moiety, making it less complex.
2-(4-Ethylphenyl)quinoline: Does not have the bromine atom or the piperidine moiety.
4-(3-Methylpiperidin-1-yl)quinoline: Lacks the bromine atom and the ethylphenyl group.
Uniqueness
6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25BrN2O |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25BrN2O/c1-3-17-6-8-18(9-7-17)23-14-21(20-13-19(25)10-11-22(20)26-23)24(28)27-12-4-5-16(2)15-27/h6-11,13-14,16H,3-5,12,15H2,1-2H3 |
InChI Key |
VPBQZIZUHNIILW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC(C4)C |
Origin of Product |
United States |
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